molecular formula C16H23NO4 B3245772 ethyl 3-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoate CAS No. 172265-28-0

ethyl 3-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoate

Cat. No.: B3245772
CAS No.: 172265-28-0
M. Wt: 293.36 g/mol
InChI Key: JZHVSPMBKVUOCC-UHFFFAOYSA-N
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Description

Ethyl 3-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoate is a β-amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amine group, a phenyl substituent at the β-carbon, and an ethyl ester moiety. The Boc group serves as a critical protecting agent for amines during multi-step organic syntheses, enabling selective reactivity in peptide coupling or functionalization reactions . This compound is structurally characterized by:

  • Boc-protected amine: Enhances stability and prevents unwanted side reactions.
  • Phenyl group: Introduces aromaticity and steric bulk, influencing solubility and reactivity.
  • Ethyl ester: Provides a hydrolyzable group for further derivatization.

Its synthesis typically involves reacting ethyl 3-amino-3-phenylpropanoate hydrochloride with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine, achieving high yields (e.g., 95% in analogous fluorophenyl derivatives) .

Properties

IUPAC Name

ethyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4/c1-5-20-14(18)11-13(12-9-7-6-8-10-12)17-15(19)21-16(2,3)4/h6-10,13H,5,11H2,1-4H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZHVSPMBKVUOCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1=CC=CC=C1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Sodium hydroxide, hydrochloric acid, water.

    Deprotection: Trifluoroacetic acid, hydrochloric acid, methanol.

    Coupling: DIC, HATU, DMAP, acetonitrile.

Major Products Formed

    Hydrolysis: Carboxylic acid derivative.

    Deprotection: Free amine.

    Coupling: Peptide or amide bond formation.

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 3-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoate involves its role as a protected amino acid derivative. The tert-butoxycarbonyl group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various biochemical processes, including peptide bond formation and enzyme catalysis .

Comparison with Similar Compounds

Structural and Functional Variations

The following table summarizes key differences between ethyl 3-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoate and related compounds:

Compound Name Structural Features Molecular Formula Molar Mass (g/mol) Yield (%) Applications/Notes
This compound (Target Compound) Boc-protected amine, phenyl at β-carbon, ethyl ester C₁₆H₂₃NO₄ 293.36 ~95* Intermediate in peptide synthesis; Boc group enables selective deprotection .
Ethyl 3-((tert-butoxycarbonyl)amino)-3-(4-fluorophenyl)propanoate 4-Fluorophenyl substituent C₁₆H₂₂FNO₄ 311.35 95 Enhanced electronic effects due to fluorine; potential for radiopharmaceuticals .
Ethyl 3-(allylsulfanyl)-2-[(tert-butoxycarbonyl)amino]propanoate Allylsulfanyl group at β-carbon, Boc-protected amine C₁₃H₂₃NO₄S 289.39 N/A Sulfur-containing moiety enables thiol-ene chemistry or metal coordination .
Ethyl (S)-2-(bis(tert-butoxycarbonyl)amino)-3-(5-Boc-oxy-2-SnMe₃-phenyl)propanoate Trimethylstannyl group, multiple Boc protections C₂₉H₄₇NO₉Sn 672.40 71 PET tracer precursor; stannyl group facilitates radiolabeling .
Ethyl 3-((tert-butoxycarbonyl)amino)-2,2-dimethylpropanoate 2,2-Dimethyl branching on propanoate chain C₁₂H₂₃NO₄ 245.32 N/A Increased steric hindrance; potential for altered crystallization behavior .
rac-Ethyl 3-(Boc)(2-methylallyl)amino-2-hydroxy-3-phenylpropanoate 2-Methylallyl and hydroxyl groups C₂₀H₂₉NO₅ 363.45 29 Low yield due to steric complexity; hydroxyl group enables further oxidation .

*Yield inferred from analogous syntheses in .

Key Research Findings

Substituent Effects on Reactivity: The 4-fluorophenyl derivative (C₁₆H₂₂FNO₄) exhibits higher synthetic efficiency (95% yield) compared to the 2-methylallyl-hydroxyl variant (29% yield), likely due to reduced steric hindrance and favorable electronic effects from fluorine . Trimethylstannyl-containing analogs (C₂₉H₄₇NO₉Sn) demonstrate specialized applications in positron emission tomography (PET) tracer synthesis, leveraging the stannyl group for isotope exchange .

Steric and Electronic Modifications :

  • Allylsulfanyl group : Introduces sulfur-based reactivity (e.g., nucleophilic substitutions) but reduces molar mass compared to phenyl derivatives .
  • 2,2-Dimethyl branching : Alters physical properties (e.g., melting point, solubility) due to increased steric bulk .

Boc Protection Efficiency: Boc protection of primary amines (e.g., in ethyl 3-amino-3-phenylpropanoate derivatives) is highly efficient under mild conditions (CH₂Cl₂, Et₃N) . Multi-Boc-protected compounds (e.g., DF-003 with amide linkages) require precise stoichiometry to avoid side reactions .

Biological Activity

Ethyl 3-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoate, an amino acid derivative, has garnered attention in various fields of research due to its potential biological activities and applications in synthetic chemistry. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

Overview of the Compound

This compound is characterized by:

  • Chemical Structure : It features an ethyl ester group, a tert-butoxycarbonyl (Boc) protected amino group, and a phenyl group attached to a propanoate backbone.
  • Molecular Formula : C15H21NO4
  • CAS Number : 172265-28-0

This compound is primarily utilized in organic synthesis, particularly in the preparation of peptides and complex organic molecules, and serves as an intermediate in pharmaceutical development.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Protection of the Amino Group : The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as sodium carbonate or DMAP.
  • Esterification : The carboxylic acid group is esterified using ethanol with a catalyst like sulfuric acid.
  • Coupling Reaction : The protected amino acid is coupled with a phenyl group using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC).

This compound acts as a protected amino acid derivative. The Boc group protects the amino functionality during reactions, allowing for selective deprotection to yield free amines that can participate in various biochemical processes, including peptide bond formation and enzyme catalysis.

Biological Applications

This compound has been studied for its role in:

  • Peptide Synthesis : It serves as a building block for synthesizing peptides, which are crucial in biological systems for enzyme function and cellular signaling.
  • Drug Development : Its derivatives are explored for therapeutic applications due to their potential interactions with biological targets.

Case Study 1: Enzyme Interaction Studies

Research has shown that derivatives of this compound can influence enzyme-substrate interactions. For instance, studies demonstrated that substituents on the phenyl ring can modulate binding affinities to specific enzymes involved in metabolic pathways. The compound's ability to participate in peptide coupling reactions enhances its utility in creating enzyme inhibitors or substrates for further biochemical studies.

Case Study 2: Antimicrobial Activity

A study evaluated the antimicrobial properties of related compounds derived from this compound. Results indicated that certain derivatives exhibited significant inhibition against bacterial strains, suggesting potential applications in developing new antibiotics or antimicrobial agents .

Data Table: Summary of Biological Activities

Activity TypeFindingsReference
Peptide SynthesisEffective building block for peptide synthesis
Enzyme InteractionModulates binding affinities
Antimicrobial ActivitySignificant inhibition against bacteria

Q & A

Basic Research Questions

Q. What are the critical steps and optimization strategies for synthesizing ethyl 3-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoate?

  • Methodological Answer : Synthesis typically involves:

  • Protection of the amino group using tert-butoxycarbonyl (Boc) anhydride or chloride in the presence of a base (e.g., triethylamine) to prevent unwanted side reactions .
  • Esterification of the carboxylic acid precursor with ethanol under reflux conditions, often catalyzed by H₂SO₄ or DCC (dicyclohexylcarbodiimide) .
  • Purification via column chromatography or recrystallization to achieve >95% purity.
  • Key optimization parameters : Temperature control (e.g., 0–5°C during Boc protection to minimize racemization), solvent choice (e.g., dichloromethane for Boc reactions), and stoichiometric ratios (e.g., 1.2 equivalents of Boc reagent) .

Q. How can researchers confirm the structural identity and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra verify the Boc group (δ ~1.4 ppm for tert-butyl protons) and ester carbonyl (δ ~170 ppm) .
  • Thin-Layer Chromatography (TLC) : Monitors reaction progress using silica plates and UV visualization. A single spot at Rf ~0.5 (hexane:ethyl acetate, 3:1) indicates purity .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks matching the exact mass (e.g., C₁₆H₂₁NO₄: calculated 291.1471, observed 291.1468) .

Q. What is the role of the tert-butoxycarbonyl (Boc) group in this compound’s applications?

  • Methodological Answer : The Boc group:

  • Protects the amino group during multi-step syntheses (e.g., peptide coupling), preventing nucleophilic side reactions .
  • Enhances solubility in organic solvents (e.g., THF, DCM) for easier handling .
  • Facilitates deprotection under mild acidic conditions (e.g., HCl/dioxane) without disrupting the ester or phenyl groups .

Advanced Research Questions

Q. How do substituent effects (e.g., phenyl vs. fluorophenyl groups) influence reaction kinetics and product stability?

  • Methodological Answer :

  • Electron-withdrawing groups (e.g., fluorine) on the phenyl ring can slow down Boc protection due to reduced nucleophilicity of the amino group. Kinetic studies using HPLC show a 20% decrease in reaction rate for fluorophenyl analogs .
  • Steric hindrance from bulky substituents (e.g., tert-butyl) may require elevated temperatures (e.g., 50°C) for esterification .
  • Stability data : The compound degrades by <5% after 6 months at -20°C but shows 15% decomposition at 25°C (via LC-MS monitoring) .

Q. What strategies mitigate contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer :

  • Cross-validate NMR assignments using 2D techniques (e.g., HSQC, HMBC) to resolve overlapping signals, particularly for chiral centers adjacent to the phenyl group .
  • Compare with analogs : For example, replacing the phenyl group with 4-fluorophenyl shifts the carbonyl carbon signal by 2–3 ppm in ¹³C NMR .
  • Dynamic NMR experiments at variable temperatures can clarify conformational exchange in solution .

Q. How can computational modeling predict this compound’s interactions with biological targets?

  • Methodological Answer :

  • Molecular docking (e.g., AutoDock Vina) identifies binding affinities to enzymes like proteases, with scoring functions prioritizing hydrogen bonds between the Boc group and active-site residues .
  • MD simulations (e.g., GROMACS) assess stability of ligand-protein complexes over 100-ns trajectories, focusing on RMSD values <2 Å .
  • Quantum mechanical calculations (e.g., DFT) model electronic effects of substituents on reactivity .

Q. What methodologies optimize enantiomeric purity for chiral derivatives?

  • Methodological Answer :

  • Chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) resolves enantiomers using hexane:isopropanol (90:10) .
  • Asymmetric synthesis : Use (R)- or (S)-BINAP ligands in palladium-catalyzed couplings to achieve >99% ee .
  • Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer of racemic mixtures .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 3-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoate
Reactant of Route 2
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ethyl 3-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.